- Mechanistic Insight into Thiophene Catalyst-Transfer Polymerization Mediated by Nickel Diimine CatalystsMacromolecules (Washington, 2017, 50(23), 9121-9127,
Cas no 98057-08-0 (5,5''-Dibromo-2,2':5',2''-terthiophene)

5,5''-Dibromo-2,2':5',2''-terthiophene 化学的及び物理的性質
名前と識別子
-
- 5,5''-Dibromo-2,2':5',2''-terthiophene
- 2,2':5',2''-Terthiophene,5,5''-dibromo-
- 2,5-bis(5-bromothiophen-2-yl)thiophene
- 5,5''-DIBROMO-[2,2':5',2"]TERTHIOHENE
- 5,5′′-DibroMo-2,2′:5′,2′′-terthiophene
- 2,5-Bis(5-bromo-2-thienyl)thiophene
- 5,5''-Dibromo-alpha-terthienyl
- NSC700236
- 2,2':5',2''-Terthiophene, 5,5''-dibromo-
- HI93T94CTM
- 5,5''-dibromo-[2,2':5',2']terthiohene
- C12H6Br2S3
- KXFPYYJGYVYXIB-UHFFFAOYSA-N
- 6855AC
- LS40848
- NCI60_035970
- AK119564
- AX82449
- 5,5-dibromo-[2,2:5,2']terthiohene
- 5,5'-dibromo-2
- 5,5''-Dibromo-2,2':5'',2''-terthiophene
- 5,5''-Dibromo-α-terthienyl
- NSC 700236
- 98057-08-0
- CHEMBL1973677
- 5,5''-Dibromo-2,2':5',2''-terthiophene, 97%
- 2,5''-dibromo-5,2',5',2''-terthiophene
- 5,5''-Dibromo-2,2':5',2''-terthiophene;5,5'-dibromo-2, 2':5', 2'-terthiophene
- UNII-HI93T94CTM
- NSC-700236
- 5,5'-dibromo-2,2':5',2'-terthiophene
- 2,5-bis(5-bromothiophen-2-yl)thiophene, >97.0%(GC)
- SCHEMBL498474
- 2 pound not5-bis(5-bromothiophen-2-yl)thiophene
- 5,5''-DIBROMO-.ALPHA.-TERTHIENYL
- AKOS016010579
- BS-44054
- D4050
- 5,5''-Dibromo-2,2':5',2''-terthiophene;5,5'-dibromo-2, 2:5, 2'-terthiophene
- DTXSID70243407
- MFCD00219109
- 5-BROMO-5'-(5-BROMOTHIOPHEN-2-YL)-2,2'-BITHIOPHENE
- 5,5\\'\\'-DibroMo-2,2\\':5\\',2\\'\\'-terthiophene
-
- MDL: MFCD00219109
- インチ: 1S/C12H6Br2S3/c13-11-5-3-9(16-11)7-1-2-8(15-7)10-4-6-12(14)17-10/h1-6H
- InChIKey: KXFPYYJGYVYXIB-UHFFFAOYSA-N
- ほほえんだ: BrC1=C([H])C([H])=C(C2=C([H])C([H])=C(C3=C([H])C([H])=C(S3)Br)S2)S1
計算された属性
- せいみつぶんしりょう: 405.79779g/mol
- ひょうめんでんか: 0
- XLogP3: 6.4
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 回転可能化学結合数: 2
- どういたいしつりょう: 403.79984g/mol
- 単一同位体質量: 403.79984g/mol
- 水素結合トポロジー分子極性表面積: 84.7Ų
- 重原子数: 17
- 複雑さ: 251
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.839
- ゆうかいてん: 156.0 to 160.0 deg-C
- ふってん: 417.2±40.0 °C at 760 mmHg
- フラッシュポイント: 206.1±27.3 °C
- 屈折率: 1.706
- PSA: 84.72000
- LogP: 6.73010
5,5''-Dibromo-2,2':5',2''-terthiophene セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H301-H315-H318-H335
- 警告文: P261-P280-P301+P310-P305+P351+P338
- 危険物輸送番号:UN 2811 6.1/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 25-37/38-41
- セキュリティの説明: 26-45
-
危険物標識:
- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い
- リスク用語:R25; R37/38; R41
5,5''-Dibromo-2,2':5',2''-terthiophene 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5,5''-Dibromo-2,2':5',2''-terthiophene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1109908-1g |
5,5''-Dibromo-2,2':5',2''-terthiophene |
98057-08-0 | 98% | 1g |
¥945.00 | 2024-04-23 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B854478-1g |
2,5-bis(5-bromothiophen-2-yl)thiophene |
98057-08-0 | >97.0%(GC) | 1g |
¥1,012.00 | 2022-09-29 | |
Chemenu | CM200052-5g |
5,5''-Dibromo-2,2':5',2''-terthiophene |
98057-08-0 | 95% | 5g |
$436 | 2021-08-05 | |
abcr | AB331745-5 g |
5,5''-Dibromo-2,2':5',2''-terthiophene, 95%; . |
98057-08-0 | 95% | 5 g |
€702.80 | 2023-07-19 | |
TRC | D426345-50mg |
5,5''-Dibromo-2,2':5',2''-terthiophene |
98057-08-0 | 50mg |
$ 65.00 | 2022-06-05 | ||
BAI LING WEI Technology Co., Ltd. | 807764-250MG |
5,5''-Dibromo-2,2':5',2''-terthiophene, 98% |
98057-08-0 | 98% | 250MG |
¥ 343 | 2022-04-26 | |
BAI LING WEI Technology Co., Ltd. | 807764-1G |
5,5''-Dibromo-2,2':5',2''-terthiophene, 98% |
98057-08-0 | 98% | 1G |
¥ 1131 | 2022-04-26 | |
Chemenu | CM200052-1g |
5,5''-Dibromo-2,2'5',2''-terthiophene |
98057-08-0 | 95% | 1g |
$*** | 2023-04-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D4050-1g |
5,5''-Dibromo-2,2':5',2''-terthiophene |
98057-08-0 | 95.0%(GC) | 1g |
¥1270.0 | 2022-05-30 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D4050-5g |
5,5''-Dibromo-2,2':5',2''-terthiophene |
98057-08-0 | 95.0%(GC) | 5g |
¥3625.0 | 2022-05-30 |
5,5''-Dibromo-2,2':5',2''-terthiophene 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
1.2S:(CH2OMe)2, reflux; overnight, reflux
2.1R:BuLi, S:THF, S:Me(CH2)4Me, -78°C; 1 h, -78°C
2.2R:(MeO)3B, S:THF, -78°C; overnight, -78°C → rt
2.3R:HCl, S:H2O
3.1R:Disodium carbonate, C:Pd(PPh3)4, S:H2O, S:(CH2OMe)2, reflux
3.2S:(CH2OMe)2, reflux; overnight, reflux
4.1R:Bromosuccinimide, S:DMF, rt; overnight, rt
- Monodisperse Aromatic Oligomers of Defined Structure and Large Size through Selective and Sequential Suzuki Palladium-Catalyzed Cross-Coupling ReactionsChemistry of Materials, 2005, 17(22), 5538-5549,
ごうせいかいろ 3
- Preparation of α-quater-, α-sexi-, and α-octithiophenesHeterocycles, 1987, 26(7), 1793-6,
ごうせいかいろ 4
- Rapid and effective multihalogenations of 2,2',5',2''-terthiophene with 2-halo-4,5-dichloropyridazin-3(2H)-ones under ambient conditionsBulletin of the Korean Chemical Society, 2010, 31(10), 2985-2988,
ごうせいかいろ 5
1.2R:HCl, R:NH4Cl, S:H2O
2.1R:BuLi, S:THF
2.2R:Br2
3.1C:(dppp)NiCl2, S:Et2O, S:THF
3.2R:HCl, R:NH4Cl, S:H2O
4.1R:BuLi, S:THF
4.2R:Br2
- Preparation of extended di(4-pyridyl)thiophene oligomersTetrahedron, 1995, 51(13), 3895-904,
ごうせいかいろ 6
- Structure-Property Relationships Based on Phenyl-1H-Pyrrole End-Capped Thiophene SemiconductorsAustralian Journal of Chemistry, 2012, 65(9), 1252-1256,
ごうせいかいろ 7
- A novel method for the bromination of thiophenesTetrahedron Letters, 2010, 51(1), 205-208,
ごうせいかいろ 8
- Facile synthesis of α-polythienyls via 1,4-diketonesJournal of the Chinese Chemical Society (Taipei, 1992, 39(4), 325-32,
ごうせいかいろ 9
- Rapid and effective multihalogenations of 2,2',5',2''-terthiophene with 2-halo-4,5-dichloropyridazin-3(2H)-ones under ambient conditionsBulletin of the Korean Chemical Society, 2010, 31(10), 2985-2988,
ごうせいかいろ 10
1.2C:72287-26-4
- Synthesis and Cyclization-Induced Charge Transfer of Rectangular BisterthiophenesiloxanesChemistry - A European Journal, 2019, 25(60), 13701-13704,
ごうせいかいろ 11
- Solution-Processable Organic Photovoltaic Cell Based on the Oligothiophene with Solubilizing β-alkyl GroupsMolecular Crystals and Liquid Crystals, 2014, 602(1), 251-257,
ごうせいかいろ 12
- Synthesis of 4,4''-dialkyl-α-terthiophenes and α-quinquethiophenesPhosphorus, 1996, 118, 117-128,
ごうせいかいろ 13
2.1R:Bromosuccinimide, S:CHCl3, S:AcOH, 12 h, rt
- Donor-acceptor copolymers containing phthalazinone-thiophene structure synthesized by low-cost copper-catalyzed Ullmann polymerizationRSC Advances, 2016, 6(8), 6772-6781,
ごうせいかいろ 14
- Structure and electrical properties of unsubstituted oligothiophenes end-capped at the β-positionChemistry of Materials, 2007, 19(10), 2694-2701,
ごうせいかいろ 15
2.1R:Bromosuccinimide, S:THF, 8 h, 0-5°C
- Hole-transport materials based on the terthienyl core unit for efficient perovskite solar cellsNew Journal of Chemistry, 2023, 47(10), 4739-4745,
ごうせいかいろ 16
- Electrochemical studies of the multi-step multi-electron redox process of tetraferrocenyloligothiophenes with electron donor and acceptor abilitiesHeteroatom Chemistry, 2018, 29(5-6), n/a,
ごうせいかいろ 17
1.2R:NaOH, S:H2O
- Tuning photoluminescent wavelength of water-soluble oligothiophene/polymer complex film by proton bondingChemistry Letters, 2011, 40(3), 264-265,
ごうせいかいろ 18
- Synthesis and characterization of perylene-based donor-acceptor copolymers containing triple bondsSynthetic Metals, 2010, 160(9-10), 996-1001,
ごうせいかいろ 19
- Synthesis and mesogenic properties of novel terthiophene derivativesSynthetic Communications, 2006, 36(6), 685-692,
ごうせいかいろ 20
- Performance of fluorene and terthiophene copolymer in bilayer photovoltaic devices: The role of the polymer conformationsOrganic Electronics, 2012, 13(11), 2716-2726,
ごうせいかいろ 21
1.2R:HCl, S:H2O
2.1R:NaHCO3, R:Br2, S:CHCl3
- A convenient synthesis of 2,5-thienylene oligomers; some of their spectroscopic and electrochemical propertiesPhosphorus, 1989, 46(3-4), 153-68,
ごうせいかいろ 22
- Synthesis and characterization of alkyl-, halo- and hetero-substituted derivatives of the potent phototoxin α-terthiopheneTetrahedron, 1988, 44(9), 2403-12,
ごうせいかいろ 23
1.2S:THF
2.1C:Pd(PPh3)4, S:PhMe
3.1R:Bromosuccinimide, S:CHCl3, S:AcOH
- Novel electron acceptors bearing a heteroquinonoid system. I. Synthesis of conductive complexes of 5,5'-bis(dicyanomethylene)-5,5'-dihydro-Δ2,2'-bithiophene and related compoundsBulletin of the Chemical Society of Japan, 1989, 62(5), 1539-46,
5,5''-Dibromo-2,2':5',2''-terthiophene Raw materials
- tributyl(chloro)stannane
- 2-Bromothiophene
- THIOPHEN-2-YL-MAGNESIUM BROMIDE 1.0M
- 4-bromothiophene-2-carbaldehyde
- 1,4-Bis(5-bromothiophen-2-yl)butane-1,4-dione
- 2,2':5',2''-Terthiophene
- Terthiophene
- Thiophene-2-boronic acid
- 2,5-Dibromothiophene
5,5''-Dibromo-2,2':5',2''-terthiophene Preparation Products
5,5''-Dibromo-2,2':5',2''-terthiophene 関連文献
-
Xiaohong Chang,Mi-Young Kim,Yong-Joo Kim,Hyun Sue Huh,Soon W. Lee Dalton Trans. 2007 792
-
Tingwei Gao,Chunhui He,Chenguang Liu,Yinqi Fan,Cezhou Zhao,Chun Zhao,Weitao Su,Yannick J. Dappe,Li Yang Phys. Chem. Chem. Phys. 2021 23 21163
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Reiner Sebastian Sprick,Catherine?M. Aitchison,Enrico Berardo,Lukas Turcani,Liam Wilbraham,Ben M. Alston,Kim E. Jelfs,Martijn A. Zwijnenburg,Andrew I. Cooper J. Mater. Chem. A 2018 6 11994
-
Liqian Liu,Xinrui Miao,Tingting Shi,Xiaogang Liu,Hin-Lap Yip,Wenli Deng,Yong Cao Nanoscale 2020 12 18096
-
Cheuk-Fai Chow RSC Adv. 2013 3 18835
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Vinay S. Kadam,Hiren K. Machhi,Saurabh S. Soni,Sanjio S. Zade,Arun L. Patel New J. Chem. 2022 46 8601
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Liqian Liu,Hengqi Zou,Xinrui Miao,Hin-Lap Yip,Wenli Deng,Yong Cao Phys. Chem. Chem. Phys. 2022 24 697
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Frank Balzer,Manuela Schiek,Andreas Osadnik,Ivonne Wallmann,Jürgen Parisi,Horst-Günter Rubahn,Arne Lützen Phys. Chem. Chem. Phys. 2014 16 5747
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Jongchul Kwon,Jung-Pyo Hong,Seunguk Noh,Tae-Min Kim,Jang-Joo Kim,Changhee Lee,Seonghoon Lee,Jong-In Hong New J. Chem. 2012 36 1813
-
Changzhi Han,Sihui Xiang,Shenglin Jin,Lian-Wei Luo,Chong Zhang,Chao Yan,Jia-Xing Jiang J. Mater. Chem. A 2022 10 5255
5,5''-Dibromo-2,2':5',2''-terthiopheneに関する追加情報
Introduction to 5,5''-Dibromo-2,2':5',2''-terthiophene (CAS No. 98057-08-0)
5,5''-Dibromo-2,2':5',2''-terthiophene, identified by the Chemical Abstracts Service Number (CAS No.) 98057-08-0, is a specialized organic compound that has garnered significant attention in the field of materials science and pharmaceutical chemistry. This terthiophene derivative, characterized by its brominated aromatic structure, exhibits unique electronic and photophysical properties, making it a valuable candidate for various advanced applications.
The molecular structure of 5,5''-Dibromo-2,2':5',2''-terthiophene consists of three thiophene rings connected in a linear fashion, with bromine atoms substituting at the 5-position of each thiophene ring. This specific arrangement imparts distinct chemical reactivity and stability, enabling its utilization in the synthesis of conductive polymers, organic semiconductors, and optoelectronic materials. The presence of bromine atoms also facilitates further functionalization through cross-coupling reactions such as Suzuki or Stille couplings, which are widely employed in the construction of complex molecular architectures.
In recent years, 5,5''-Dibromo-2,2':5',2''-terthiophene has been extensively studied for its potential in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. Its conjugated system and electron-withdrawing bromine substituents contribute to efficient charge transport and luminescence properties. Research published in journals such as *Advanced Materials* and *Journal of the American Chemical Society* highlights its role in enhancing the performance of OLEDs by improving hole injection and exciton dissociation. The compound's ability to form stable radicals also makes it a promising candidate for applications in spintronics and magnetic materials.
The pharmaceutical industry has also shown interest in 5,5''-Dibromo-2,2':5',2''-terthiophene due to its structural similarity to naturally occurring heterocyclic compounds known for their biological activity. Preliminary studies indicate that derivatives of this terthiophene exhibit antimicrobial and anti-inflammatory properties. Researchers are exploring its potential as a scaffold for drug discovery, leveraging its ability to interact with biological targets through hydrogen bonding and π-stacking interactions. The bromine atoms provide handles for further derivatization, allowing chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of potential therapeutic agents.
From a synthetic chemistry perspective, 5,5''-Dibromo-2,2':5',2''-terthiophene serves as an important intermediate in the preparation of more complex molecules. Its reactivity toward nucleophiles and metal catalysts enables the construction of diverse molecular frameworks. For instance, palladium-catalyzed coupling reactions can be employed to introduce additional functional groups or link this terthiophene unit to other aromatic or heterocyclic systems. This versatility has made it a staple in synthetic laboratories focused on developing novel materials for electronics and energy storage.
The environmental impact of using 5,5''-Dibromo-2,2':5',2''-terthiophene is another area of consideration. While brominated compounds can pose challenges in terms of persistence and bioaccumulation, responsible handling and disposal practices can mitigate these concerns. Current research efforts are aimed at developing greener synthetic routes that minimize waste and reduce the environmental footprint associated with its production. Additionally, exploring biodegradable derivatives or alternative brominated systems may offer sustainable alternatives without compromising performance.
The future prospects for 5,5''-Dibromo-2,2':5',2''-terthiophene are promising, with ongoing investigations into its role in next-generation technologies such as flexible electronics and wearable devices. Its compatibility with solution-processable fabrication techniques makes it an attractive candidate for large-area applications where low-cost manufacturing is essential. As the demand for high-performance electronic components grows, compounds like this terthiophene derivative will continue to play a crucial role in advancing technological innovation.
In conclusion, 98057-08-0 is not just a chemical compound but a cornerstone material enabling breakthroughs across multiple disciplines. Its unique structural features and functional properties have positioned it as a key player in the development of cutting-edge technologies while also offering opportunities for pharmaceutical innovation. As research progresses,the full potential of this remarkable terthiophene derivative is expected to unfold,leading to even more impactful applications that benefit society.
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